molecular formula C12H11F3O B7849391 2,3,4-Trifluorophenyl cyclopentyl ketone

2,3,4-Trifluorophenyl cyclopentyl ketone

Cat. No.: B7849391
M. Wt: 228.21 g/mol
InChI Key: RMGCSVSGOMYUNO-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenyl cyclopentyl ketone is a chemical compound characterized by a trifluorophenyl group attached to a cyclopentyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,3,4-trifluorophenol and cyclopentanone as the primary starting materials.

  • Activation: The cyclopentanone is activated using a strong base, such as potassium tert-butoxide, to form the enolate ion.

  • Coupling Reaction: The enolate ion is then coupled with 2,3,4-trifluorophenol using a suitable coupling reagent, such as a palladium catalyst, to form the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorophenyl cyclopentyl ketone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

  • Substitution: Substitution reactions can introduce different functional groups at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitro groups, and alkyl halides.

Major Products Formed:

  • Oxidation Products: Trifluorophenyl cyclopentanecarboxylic acid.

  • Reduction Products: Trifluorophenyl cyclopentanol.

  • Substitution Products: Various substituted trifluorophenyl cyclopentyl derivatives.

Scientific Research Applications

2,3,4-Trifluorophenyl cyclopentyl ketone has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2,3,4-trifluorophenyl cyclopentyl ketone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.

Comparison with Similar Compounds

2,3,4-Trifluorophenyl cyclopentyl ketone can be compared with other similar compounds, such as:

  • 2,3,4-Trifluorophenyl cyclohexyl ketone: Similar structure but with a cyclohexyl group instead of cyclopentyl.

  • 2,3,4-Trifluorophenyl acetone: A simpler ketone with an acetyl group.

  • 2,3,4-Trifluorophenyl benzyl ketone: Contains a benzyl group instead of cyclopentyl.

These compounds share the trifluorophenyl group but differ in their cyclic or acyclic nature, which influences their chemical properties and applications.

Properties

IUPAC Name

cyclopentyl-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGCSVSGOMYUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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